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Compound of Interest

Compound Name: Fmoc-Tyr(PO3Me2)-OH

Cat. No.: B557245 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Executive Summary
N-α-(9-Fluorenylmethoxycarbonyl)-O-(dimethylphospho)-L-tyrosine, abbreviated as Fmoc-
Tyr(PO3Me2)-OH, is a critical building block in the chemical synthesis of phosphopeptides.

Tyrosine phosphorylation is a cornerstone of cellular signaling, regulating vast networks of

protein interactions and enzymatic activity. The ability to synthesize peptides containing

phosphotyrosine at specific sites is paramount for developing research tools to dissect these

pathways, create substrates for protein tyrosine kinases (PTKs) and phosphatases (PTPs), and

design potential therapeutic agents. This guide provides a comprehensive overview of Fmoc-
Tyr(PO3Me2)-OH, including its chemical properties, its function in solid-phase peptide

synthesis (SPPS), detailed experimental protocols, and a comparative analysis with other

phosphotyrosine derivatives.

Core Chemical Properties and Function
Fmoc-Tyr(PO3Me2)-OH is a derivative of the amino acid L-tyrosine, strategically modified for

use in Fmoc-based solid-phase peptide synthesis. Its structure consists of three key

components:

L-Tyrosine Backbone: The fundamental amino acid structure.
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Fmoc (9-Fluorenylmethoxycarbonyl) Group: A base-labile protecting group attached to the α-

amino group. This group prevents unwanted reactions at the N-terminus during peptide chain

elongation and is selectively removed with a mild base, typically piperidine, at the start of

each coupling cycle.

Dimethyl Phosphate (PO3Me2) Group: This group protects the hydroxyl moiety on the

tyrosine side chain. Unlike the free phosphate group, which is highly acidic and can interfere

with coupling reactions, the methyl esters neutralize the charge and facilitate efficient

incorporation into the growing peptide chain.

The primary function of Fmoc-Tyr(PO3Me2)-OH is to serve as a protected phosphotyrosine

residue for direct incorporation during SPPS, enabling the precise synthesis of

phosphotyrosine-containing peptides.

Table 1: Chemical and Physical Properties of Fmoc-Tyr(PO3Me2)-OH

Property Value References

Synonyms
Fmoc-O-(dimethylphospho)-L-

tyrosine

CAS Number 127633-36-7 [1]

Molecular Formula C₂₆H₂₆NO₈P

Molecular Weight 511.46 g/mol

Appearance White to off-white powder [1]

Melting Point 100-102 °C [1]

Storage Temperature 2-8°C [1]

Function in Peptide Synthesis: A Comparative
Overview
The synthesis of phosphopeptides was significantly advanced by the development of Fmoc-

protected phosphotyrosine derivatives suitable for direct use in SPPS. The choice of phosphate
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protecting group is critical, as it influences stability, coupling efficiency, and the final

deprotection strategy.

Fmoc-Tyr(PO3Me2)-OH was one of the first derivatives used to demonstrate the feasibility of

Fmoc-based phosphopeptide synthesis[2]. However, a significant drawback is the partial lability

of the methyl phosphate groups to the repeated piperidine treatments used for Fmoc removal.

This premature deprotection can introduce negatively charged phosphodiester groups into the

peptide chain, potentially hindering subsequent coupling steps due to electrostatic repulsion[2].

Despite this, it remains a viable option, especially when phosphonium- or uronium-based

coupling reagents are used, as these can effectively couple amino acids even in the presence

of the generated phosphodiester[2].

Table 2: Comparison of Common Fmoc-Phosphotyrosine Derivatives
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Derivative
Phosphate
Protection

Key
Advantages

Key
Disadvantages

Final
Deprotection

Fmoc-

Tyr(PO3Me2)-

OH

Dimethyl

Good solubility;

historically

significant.

Partial loss of

methyl groups

during piperidine

treatment[2].

Strong acid (e.g.,

TFA with

scavengers) or

bromotrimethylsil

ane (TMSBr)[3].

Fmoc-

Tyr(PO(OBzl)OH

)-OH

Monobenzyl

Frequently used;

compatible with

standard

uronium-based

coupling[4].

Partially acidic

phosphate can

complicate

coupling; can

form salts with

piperidine[4].

Standard TFA

cleavage (1-2

hours) removes

the benzyl

group[4].

Fmoc-

Tyr(PO3Bzl2)-

OH

Dibenzyl

Fully protected

phosphate;

avoids issues

with acidity

during

coupling[5].

Requires harsher

final deprotection

(hydrogenolysis

or strong acid) to

remove benzyl

groups[2].

Palladium-

catalyzed

hydrogenolysis

or strong acid

cleavage[2][5].

Fmoc-

Tyr(PO3tBu2)-

OH

Di-t-butyl

Stable to

piperidine;

affords high

purity

phosphopeptides

[5].

Sterically

hindered; may

require optimized

coupling

conditions.

Acid-labile;

cleaved

simultaneously

with resin and

other side-chain

groups by TFA[2]

[5].

Fmoc-

Tyr(PO3H2)-OH

Unprotected Cost-effective;

simple[4].

Highly acidic,

leading to

sluggish coupling

and potential

side reactions

like

pyrophosphate

formation[4].

Requires

No additional

deprotection

needed for the

phosphate

group.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-0035-112897
https://pubmed.ncbi.nlm.nih.gov/7822106/
https://www.sigmaaldrich-jp.com/catalog/download/LEM025
https://www.sigmaaldrich-jp.com/catalog/download/LEM025
https://www.sigmaaldrich-jp.com/catalog/download/LEM025
https://www.semanticscholar.org/paper/Preparation-of-O-phosphotyrosine-containing-by-Fmoc-Valerio-Bray/38268f553add7fad3241547ebdc1c94681abbabf
https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-0035-112897
https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-0035-112897
https://www.semanticscholar.org/paper/Preparation-of-O-phosphotyrosine-containing-by-Fmoc-Valerio-Bray/38268f553add7fad3241547ebdc1c94681abbabf
https://www.semanticscholar.org/paper/Preparation-of-O-phosphotyrosine-containing-by-Fmoc-Valerio-Bray/38268f553add7fad3241547ebdc1c94681abbabf
https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-0035-112897
https://www.semanticscholar.org/paper/Preparation-of-O-phosphotyrosine-containing-by-Fmoc-Valerio-Bray/38268f553add7fad3241547ebdc1c94681abbabf
https://www.sigmaaldrich-jp.com/catalog/download/LEM025
https://www.sigmaaldrich-jp.com/catalog/download/LEM025
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557245?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


significant

excess of base

(DIPEA) during

coupling[6].

Experimental Protocols
The following sections provide detailed methodologies for the use of Fmoc-Tyr(PO3Me2)-OH
in a typical SPPS workflow.

This protocol describes the coupling of Fmoc-Tyr(PO3Me2)-OH onto a resin-bound peptide

with a free N-terminal amine.

Reagents and Materials:

Peptide-resin (e.g., Rink Amide or Wang resin)

Fmoc-Tyr(PO3Me2)-OH

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate), HATU, or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium

hexafluorophosphate)

Base: N,N-Diisopropylethylamine (DIPEA)

Solvent: N,N-Dimethylformamide (DMF)

Deprotection Solution: 20% piperidine in DMF

Washing Solvents: DMF, Dichloromethane (DCM)

Methodology:

Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide by

treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
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Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine

and the cleaved Fmoc adduct.

Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Tyr(PO3Me2)-OH (3-5

equivalents relative to resin loading) and the coupling reagent (e.g., PyBOP, 3-5 equivalents)

in a minimal volume of DMF.

Coupling Reaction: Add the activation mixture to the resin, followed by the addition of DIPEA

(6-10 equivalents). Agitate the reaction vessel at room temperature for 1-2 hours.

Monitoring: Perform a Kaiser test (or other ninhydrin-based test) to check for the presence of

free primary amines. If the test is positive, indicating incomplete coupling, the coupling step

can be repeated (double coupling).

Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly

with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The

resin is now ready for the next deprotection and coupling cycle.

This protocol describes the cleavage of the completed phosphopeptide from the resin and the

removal of the methyl phosphate protecting groups.

Reagents and Materials:

Dried peptidyl-resin

Cleavage Cocktail A (Standard Acidolysis): Trifluoroacetic acid (TFA) / Thioanisole (95:5, v/v)

Cleavage Cocktail B (For Methyl Group Removal): 1 M Bromotrimethylsilane (TMSBr) / 1 M

Thioanisole in TFA

Cold Diethyl Ether

Centrifuge and Lyophilizer

Methodology:

Resin Preparation: Wash the final peptidyl-resin with DCM and dry it thoroughly under a

vacuum for at least 1 hour.
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Cleavage (Method A - Standard):

Add the cleavage cocktail (e.g., 5% Thioanisole in TFA) to the dried resin (approximately

10 mL per 0.1 mmol of resin)[3].

Gently agitate the mixture at room temperature for 2-4 hours.

Cleavage (Method B - Specific for Methyl Esters):

Treat the peptide-resin with a solution of 1 M TMSBr and 1 M thioanisole in TFA[3].

Agitate at room temperature for the recommended duration (typically 2-4 hours, but may

require optimization). This method is more aggressive and specifically targets the

phosphonate methyl esters.

Peptide Precipitation: Filter the resin and collect the acidic filtrate. Add the filtrate dropwise to

a large volume of ice-cold diethyl ether to precipitate the crude peptide.

Isolation: Pellet the precipitated peptide by centrifugation. Carefully decant the ether. Wash

the peptide pellet with cold ether two more times to remove scavengers and residual acid.

Drying and Purification: Dry the crude peptide pellet under vacuum. The peptide can then be

dissolved in a suitable aqueous buffer (e.g., water/acetonitrile mixture) and purified using

reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization: Confirm the identity and purity of the final phosphopeptide using LC-MS

and/or MALDI-TOF mass spectrometry.

Visualizations: Workflows and Pathways
Visual diagrams help clarify the complex processes involved in both the synthesis and

application of phosphopeptides.

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis,

highlighting the step where Fmoc-Tyr(PO3Me2)-OH is incorporated.
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SPPS Cycle for Incorporating Fmoc-Tyr(PO3Me2)-OH

Start:
Resin-Bound Peptide

(Free Amine)

1. Coupling
Add Fmoc-Tyr(PO3Me2)-OH

+ PyBOP/DIPEA

2. Wash
(Remove excess reagents)

3. Fmoc Deprotection
(20% Piperidine/DMF)

4. Wash
(Remove piperidine)

Ready for
Next Amino Acid

Repeat n times

Final Cleavage
& Deprotection
(TFA/TMSBr)

If sequence complete

Role of Synthetic Phosphopeptides in Signaling Research

Fmoc-Tyr(PO3Me2)-OH

SPPS

Synthetic
Phosphopeptide

(pY-Peptide)

Protein Tyrosine
Phosphatase (PTP)

Acts as substrate

SH2 Domain
Protein

Binds toDephosphorylates

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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